![molecular formula C8H8Cl2N2 B3098193 2-chloro-5-methyl-1H-benzimidazole hydrochloride CAS No. 1332528-75-2](/img/structure/B3098193.png)
2-chloro-5-methyl-1H-benzimidazole hydrochloride
Overview
Description
“2-chloro-5-methyl-1H-benzimidazole hydrochloride” is a chemical compound with the molecular formula C8H8Cl2N2 . It is a solid substance and has a molecular weight of 203.07 g/mol .
Synthesis Analysis
The synthesis of substituted imidazoles, such as “2-chloro-5-methyl-1H-benzimidazole hydrochloride”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The InChI key for “2-chloro-5-methyl-1H-benzimidazole hydrochloride” is KBSHNSLMNALPCU-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases.
Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Physical And Chemical Properties Analysis
“2-chloro-5-methyl-1H-benzimidazole hydrochloride” is a solid substance . It has a molecular weight of 203.07 g/mol . The InChI key for this compound is KBSHNSLMNALPCU-UHFFFAOYSA-N .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been reported to exhibit antimicrobial activity . For instance, a novel series of benzimidazole derivatives was found to be effective against microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .
Anticancer Activity
Benzimidazole and its derivatives have shown potential in cancer treatment. For example, certain benzimidazole derivatives were evaluated for antitumor activity against the HeLa cancer cell line .
Antiviral Activity
The benzimidazole moiety has been associated with antiviral activities . This suggests that 2-chloro-5-methyl-1H-benzimidazole hydrochloride could potentially be explored for antiviral applications.
Antiparasitic Activity
Benzimidazole derivatives have been found to be effective in the treatment of parasitic diseases . The discovery of thiabendazole, a benzimidazole derivative, spurred chemists around the world to design, synthesize, and screen thousands of benzimidazoles for anthelmintic activity .
Antihypertensive Activity
Benzimidazoles have also been associated with antihypertensive activities , indicating potential use in managing high blood pressure.
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to exhibit anti-inflammatory activities , suggesting potential use in treating conditions characterized by inflammation.
Safety and Hazards
The compound is classified as an irritant and has several hazard statements including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .
Future Directions
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways depending on their specific targets . For instance, they may interfere with the synthesis of certain proteins or disrupt cellular processes, leading to their pharmacological effects.
Result of Action
Based on the reported activities of benzimidazole derivatives, the compound could potentially lead to changes in cellular processes, disruption of protein synthesis, or interference with microbial growth .
properties
IUPAC Name |
2-chloro-6-methyl-1H-benzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRHTOLPMPRCPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-methyl-1H-benzimidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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